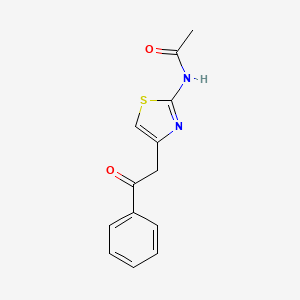

N-(4-phenacyl-1,3-thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

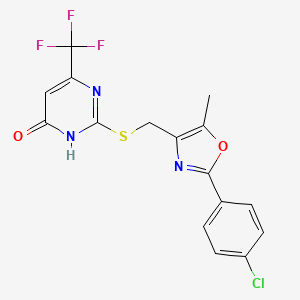

N-(4-phenacyl-1,3-thiazol-2-yl)acetamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It is a heterocyclic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of this compound derivatives involves a series of chemical reactions . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis

The molecular structure of this compound derivatives were confirmed by their physicochemical properties and spectroanalytical data . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR data provides information about the functional groups present in the molecule .Chemical Reactions Analysis

Thiazoles, including this compound, are known to undergo a variety of chemical reactions . For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- Synthesis and Molecular Modeling : A study on the synthesis and molecular modeling of imidazothiadiazole analogs, structurally related to N-(4-phenacyl-1,3-thiazol-2-yl)acetamide, showed significant cytotoxic activities against breast cancer cell lines, indicating the potential of such compounds in cancer treatment (Sraa Abu-Melha, 2021).

- Antiproliferative Activity Studies : Pyridine linked thiazole derivatives demonstrated promising anticancer activity against various cancer cell lines, suggesting their utility in developing new anticancer agents (Alaa M. Alqahtani & A. Bayazeed, 2020).

Antimicrobial Activity

- Synthesis of Novel Thiazole, Pyridone, Pyrazole, and Other Derivatives : Research into novel heterocyclic compounds incorporating sulfamoyl moiety indicated significant antimicrobial properties, underscoring the role of thiazole derivatives in combating bacterial and fungal infections (E. Darwish et al., 2014).

Anti-inflammatory Activity

- Triazole-based Benzothiazole/Benzoxazole Derivatives : The synthesis of N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives and their evaluation for anti-inflammatory activity suggested potential applications in treating inflammatory diseases, with some compounds showing activity superior to indomethacin, a commercial anti-inflammatory drug (S. Tariq et al., 2018).

Wirkmechanismus

Target of Action

It has been suggested that similar thiazole derivatives have showndopamine D2 receptor antagonistic activity and serotonin 5-HT2 receptor blockage activity . These receptors play a crucial role in the regulation of mood, reward, and cognition in the human brain.

Mode of Action

Based on the reported activities of similar thiazole derivatives, it can be inferred that the compound might interact with its targets (d2 and 5-ht2 receptors) and block their activity . This blockage can result in changes in neurotransmitter levels and neuronal signaling, potentially leading to the observed biological effects.

Biochemical Pathways

Given its potential interaction with d2 and 5-ht2 receptors, it may influence thedopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and cognition.

Result of Action

Based on the reported activities of similar thiazole derivatives, it can be inferred that the compound might lead to changes in neurotransmitter levels and neuronal signaling due to its potential interaction with d2 and 5-ht2 receptors .

Eigenschaften

IUPAC Name |

N-(4-phenacyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-9(16)14-13-15-11(8-18-13)7-12(17)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJJQHRXALWIFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)

![1-(Benzenesulfonyl)-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2842893.png)

![(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol](/img/structure/B2842897.png)

![Ethyl 4-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2842901.png)

![N-Ethyl-1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2842903.png)

![4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2842910.png)

![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2842912.png)

![N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2842914.png)